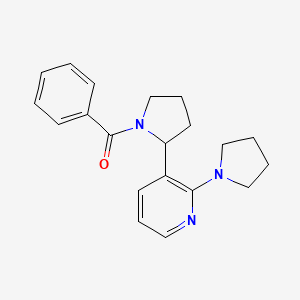![molecular formula C14H19NO2 B11817072 methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B11817072.png)
methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its diverse biological activities. The compound’s unique structure, featuring a pyrrolidine ring substituted with a phenylethyl group and a carboxylate ester, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed using a [3 + 2] cycloaddition reaction, where a dipolarophile reacts with an azomethine ylide.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the pyrrolidine ring is replaced by the phenylethyl moiety.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative of the pyrrolidine ring with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of ®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the pyrrolidine ring is oxidized to form pyrrolidine-2,5-diones.
Reduction: Reduction reactions can convert the ester group to an alcohol, resulting in the formation of ®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-methanol.
Substitution: Nucleophilic substitution reactions can replace the phenylethyl group with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Pyrrolidine-2,5-diones
Reduction: ®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-methanol
Substitution: Various substituted pyrrolidine derivatives
Scientific Research Applications
®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: The compound’s derivatives have potential therapeutic applications, including as anti-inflammatory and anticancer agents.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of ®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. The pyrrolidine ring’s non-planarity allows for better interaction with the active sites of target proteins, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A derivative of pyrrolidine with a ketone group.
Pyrrolidine-2,5-diones: Oxidized derivatives of pyrrolidine.
Prolinol: A hydroxylated derivative of pyrrolidine.
Uniqueness
®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both a phenylethyl group and a carboxylate ester. These features contribute to its distinct biological activities and make it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
methyl 1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO2/c1-11(12-6-4-3-5-7-12)15-9-8-13(10-15)14(16)17-2/h3-7,11,13H,8-10H2,1-2H3/t11-,13?/m1/s1 |
InChI Key |
DYXZLKUYFDDIAN-JTDNENJMSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCC(C2)C(=O)OC |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(C2)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7S)-7-[[(2R)-2-[[(4-Ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B11817003.png)





![3-chloro-3-[3-(difluoromethoxy)phenyl]prop-2-enenitrile](/img/structure/B11817031.png)

![(3S)-1-[(3R)-3-Piperidinylcarbonyl]-3-piperidinecarboxylic acid](/img/structure/B11817047.png)
![4-(6-Nitrobenzo[d]oxazol-2-yl)aniline](/img/structure/B11817061.png)


![Benzyl 5-oxo-2,3,3a,4,6,6a-hexahydropyrrolo[3,2-b]pyrrole-1-carboxylate](/img/structure/B11817073.png)

